Aminomalonic acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Aminomalonic acid is a natural product found in Caenorhabditis elegans with data available.
Aminomalonic acid
CAS No.: 1068-84-4
Cat. No.: VC21537039
Molecular Formula: C3H5NO4
Molecular Weight: 119.08 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 1068-84-4 |
---|---|
Molecular Formula | C3H5NO4 |
Molecular Weight | 119.08 g/mol |
IUPAC Name | 2-aminopropanedioic acid |
Standard InChI | InChI=1S/C3H5NO4/c4-1(2(5)6)3(7)8/h1H,4H2,(H,5,6)(H,7,8) |
Standard InChI Key | JINBYESILADKFW-UHFFFAOYSA-N |
SMILES | C(C(=O)O)(C(=O)O)N |
Canonical SMILES | C(C(=O)O)(C(=O)O)N |
Structure and Chemical Properties
Aminomalonic acid, systematically named as 2-aminopropanedioic acid, contains two carboxyl groups with an amino group attached to the central carbon atom. This unique structure gives the molecule distinctive chemical properties and reactivity patterns.
Molecular Structure
Aminomalonic acid possesses a central carbon atom bonded to an amino group (-NH₂) and two carboxyl groups (-COOH). This arrangement creates a molecule with the molecular formula C₃H₅NO₄ and a molecular weight of approximately 119.08 g/mol. The presence of two carboxyl groups makes aminomalonic acid particularly interesting as a dicarboxylic acid with an amino functionality, distinguishing it from standard amino acids that typically contain only one carboxyl group .
Physical Properties
The physical properties of aminomalonic acid include its appearance as colorless crystals when purified. The compound can form various salts, including the ammonium salt (ammonium 2-aminomalonate or ammonium 2-azaniumylpropanedioate) with the formula NH₄⁺·C₃H₄NO₄⁻. This salt crystallizes as colorless blocks when recrystallized from water . In solution, aminomalonic acid exhibits acid-base behavior consistent with its functional groups, with the aminomalonate anion being the major species at physiological pH (approximately 7.3) .
Ionization States
At physiological pH, aminomalonic acid typically exists as aminomalonate(1-), which is the conjugate base arising from deprotonation of the two carboxyl groups and protonation of the amino group. This makes it both a dicarboxylic acid anion and an alpha-amino-acid anion . The various ionization states of aminomalonic acid contribute to its chemical behavior in different environments.
Synthesis Methods
Several methods exist for synthesizing aminomalonic acid and its derivatives, each with specific advantages depending on the intended application.
Classical Synthesis
One of the traditional methods for synthesizing aminomalonic acid involves the reaction of malonic acid with ammonia and bromine. In a typical procedure, malonic acid (C₃H₄O₄) is combined with diethyl ether, cooled to 273 K, and treated with bromine under controlled conditions. The mixture is then warmed to room temperature and treated with aqueous ammonia. After removing the solvent under vacuum, the product is obtained as a white-to-light-yellow solid .
The Amidomalonate Synthesis
The amidomalonate synthesis represents an extension of the malonic ester synthesis and provides a general method for preparing α-amino acids, including derivatives of aminomalonic acid. This process begins with diethyl acetamidomalonate, which is converted to an enolate ion by treatment with a base. The enolate undergoes SN2 alkylation with primary alkyl halides, followed by hydrolysis of both the amide protecting group and the esters when treated with aqueous acid. Subsequent decarboxylation yields the desired α-amino acid . This method is particularly valuable for creating structurally diverse aminomalonic acid derivatives.
Reductive Amination
Another approach to synthesizing aminomalonic acid derivatives involves the reductive amination of α-keto acids with ammonia and a reducing agent such as sodium borohydride (NaBH₄). This method proceeds through the formation of an intermediate imine that is subsequently reduced. While this approach is more commonly used for simpler amino acids like alanine, it can be adapted for more complex structures including those related to aminomalonic acid .
Crystal Structure and Solid-State Properties
The crystal structure of aminomalonic acid and its salts provides valuable information about molecular packing and intermolecular interactions.
X-ray Diffraction Analysis
Recent research has yielded the first single-crystal X-ray diffraction measurement of the ammonium salt of 2-aminomalonic acid. This breakthrough provides critical structural information previously unavailable to researchers. The crystal structure reveals that in the solid state, the molecules form a complex three-dimensional network through various hydrogen bonding interactions .
Hydrogen Bonding Network
In the solid state, ammonium 2-aminomalonate exhibits intramolecular medium-strong N—H⋯O hydrogen bonds, as well as weak C—H⋯O and C—H⋯N hydrogen bonds. These interactions collectively establish a three-dimensional network that stabilizes the crystal structure and influences the physical properties of the compound . The hydrogen bonding network is crucial for understanding the compound's stability and its behavior in crystalline form.
Spectroscopic Analysis
Biochemical Significance
Aminomalonic acid has important implications in biochemistry and potential applications in medicine and biotechnology.
Naturally Occurring Forms
While aminomalonic acid is often synthesized in the laboratory, naturally occurring forms have been identified in biological systems. Research has revealed the presence of aminomalonic acid epitopes in certain proteins, particularly those associated with cancer cells, suggesting a potential role in cellular processes related to disease progression .
Applications in Cancer Research
Recent investigations have uncovered important applications of aminomalonic acid in cancer research, particularly related to metastasis.
Monoclonal Antibodies to Aminomalonic Acid
Research has focused on developing monoclonal antibodies that target aminomalonic acid epitopes. Two types of antibodies have been studied: one that binds to synthetically derived aminomalonic acid epitopes (anti-Ama syn) and another that recognizes naturally occurring aminomalonic acid epitopes (anti-Ama nat). These antibodies show promise for cancer diagnostics and potential therapeutic applications .
Significance in Prostate Cancer Research
Of particular note is the identification of naturally occurring aminomalonic acid epitopes in the human prostate cancer cell line DU-145. The DU-145 antigen containing these epitopes is a 200 kD glycoprotein with a pI of 4.7. This antigen appears to be upregulated in cells associated with a more metastatic phenotype, suggesting that aminomalonic acid epitopes may play a role in cancer cell adhesion and metastasis .
Comparative Analysis with Standard Amino Acids
Aminomalonic acid differs from the 20 standard amino acids typically found in proteins, offering unique structural and functional properties.
Structural Comparison
Unlike standard amino acids that contain a single carboxyl group, aminomalonic acid features two carboxyl groups attached to the central carbon, along with an amino group. This creates a molecule with different electronic properties, acidity, and reactivity compared to conventional amino acids . The table below compares aminomalonic acid with selected standard amino acids:
Property | Aminomalonic Acid | Glycine | Aspartic Acid | Glutamic Acid |
---|---|---|---|---|
Formula | C₃H₅NO₄ | C₂H₅NO₂ | C₄H₇NO₄ | C₅H₉NO₄ |
Molecular Weight | 119.08 g/mol | 75.07 g/mol | 133.10 g/mol | 147.13 g/mol |
Carboxyl Groups | 2 | 1 | 2 | 2 |
Position of Second COOH | α-carbon | - | β-carbon | γ-carbon |
Side Chain | -COOH | -H | -CH₂COOH | -CH₂CH₂COOH |
pI | ~3.0 | 5.97 | 2.77 | 3.22 |
Functional Implications
The presence of two carboxyl groups directly attached to the central carbon in aminomalonic acid results in different chemical behavior compared to dicarboxylic amino acids like aspartic acid and glutamic acid, where the second carboxyl group is part of the side chain. This structural feature affects aminomalonic acid's ability to participate in peptide bond formation, its acid-base properties, and its potential interactions with enzymes and other biomolecules .
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